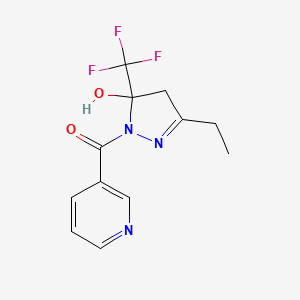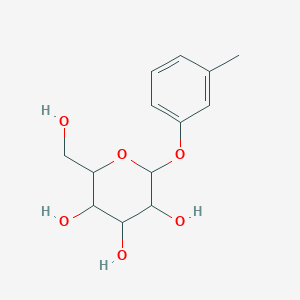![molecular formula C20H21ClN2O4 B4923199 1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4923199.png)
1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione, also known as CDP-870, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of drugs known as disease-modifying antirheumatic drugs (DMARDs), which are used to treat rheumatoid arthritis and other autoimmune diseases. CDP-870 has shown promising results in preclinical studies and has the potential to be a valuable addition to the current rheumatoid arthritis treatment options.
Wirkmechanismus
1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione works by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the breakdown of cartilage and bone in the joints. MMPs are overexpressed in rheumatoid arthritis and other autoimmune diseases, leading to joint inflammation and destruction. By inhibiting MMP activity, 1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione helps to reduce inflammation and protect joint tissue from damage.
Biochemical and physiological effects:
1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, which are involved in the pathogenesis of rheumatoid arthritis. It also reduces the activity of osteoclasts, which are cells that break down bone tissue. 1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has several advantages as a potential treatment for rheumatoid arthritis and other autoimmune diseases. It has shown significant efficacy in preclinical studies and has a favorable safety profile. It also has a long half-life, which means that it can be administered less frequently than other DMARDs. However, there are also limitations to its use in lab experiments. It is a complex molecule that requires a multi-step synthesis process, which can be challenging to scale up for large-scale production. It also has a high molecular weight, which may limit its ability to penetrate tissues and reach its target site.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione. One area of focus is on optimizing the synthesis process to improve yield and reduce costs. Another area of focus is on developing more efficient drug delivery systems, such as nanoparticles or liposomes, to improve the bioavailability of 1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione. Additionally, further preclinical studies are needed to evaluate the long-term safety and efficacy of 1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione in animal models of rheumatoid arthritis and other autoimmune diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione in humans.
Synthesemethoden
1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione is synthesized through a multi-step process that involves the reaction of 4-chlorophenylacetic acid with 3,4-dimethoxyphenethylamine to form an intermediate. This intermediate is then reacted with 2,5-dimethylpyrrole-1,2-dione to yield the final product, 1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has been extensively studied in preclinical models of rheumatoid arthritis and has shown significant efficacy in reducing joint inflammation and destruction. It works by inhibiting the activity of certain enzymes, such as matrix metalloproteinases, that are involved in the breakdown of cartilage and bone in the joints. 1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione has also been studied in other autoimmune diseases, such as psoriasis, and has shown promising results.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-26-17-8-3-13(11-18(17)27-2)9-10-22-16-12-19(24)23(20(16)25)15-6-4-14(21)5-7-15/h3-8,11,16,22H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYXCOZMMBSEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4923133.png)
![N~2~-acetyl-N~1~-ethyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-methioninamide](/img/structure/B4923140.png)

![1-(2,2-dibenzylhydrazino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4923146.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4923153.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4923159.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4923164.png)

![3,5-dimethyl-4-[(4-nitrophenyl)thio]-1-(pentafluorobenzoyl)-1H-pyrazole](/img/structure/B4923174.png)
![1-(3-methylphenyl)-5-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923181.png)

![(4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine](/img/structure/B4923191.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4923202.png)
![N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4923215.png)